Cas no 524704-33-4 (2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione)

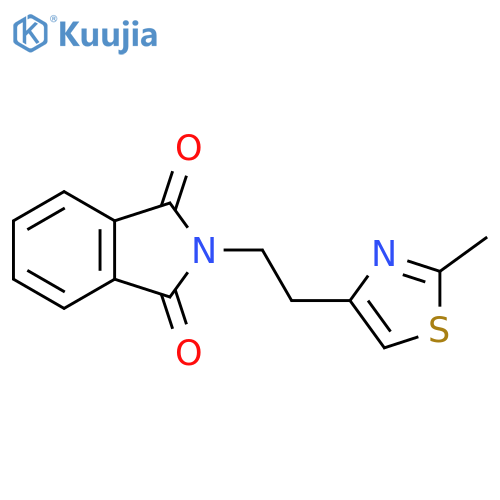

524704-33-4 structure

商品名:2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione

CAS番号:524704-33-4

MF:C14H12N2O2S

メガワット:272.322281837463

MDL:MFCD03617016

CID:4714980

2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

- 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

- SMR000180379

- MLS000547281

- HMS2417D16

- 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione

- 2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione

-

- MDL: MFCD03617016

- インチ: 1S/C14H12N2O2S/c1-9-15-10(8-19-9)6-7-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,8H,6-7H2,1H3

- InChIKey: WUDSUDRWMVSFJT-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=NC(=C1)CCN1C(C2C=CC=CC=2C1=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 364

- トポロジー分子極性表面積: 78.5

2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB340845-500mg |

2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione; . |

524704-33-4 | 500mg |

€269.00 | 2025-02-19 | ||

| TRC | B101785-2.5mg |

2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |

524704-33-4 | 2.5mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB340845-500 mg |

2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione |

524704-33-4 | 500 mg |

€272.40 | 2023-07-19 | ||

| A2B Chem LLC | AO83349-50mg |

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |

524704-33-4 | 95% | 50mg |

$344.00 | 2024-04-19 | |

| A2B Chem LLC | AO83349-100mg |

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |

524704-33-4 | 95% | 100mg |

$390.00 | 2024-04-19 | |

| abcr | AB340845-1 g |

2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione |

524704-33-4 | 1 g |

€322.50 | 2023-07-19 | ||

| TRC | B101785-25mg |

2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |

524704-33-4 | 25mg |

$ 185.00 | 2022-06-07 | ||

| abcr | AB340845-1g |

2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione; . |

524704-33-4 | 1g |

€317.00 | 2025-02-19 | ||

| OTAVAchemicals | 1112103-100MG |

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |

524704-33-4 | 95% | 100MG |

$171 | 2023-06-30 | |

| OTAVAchemicals | 1112103-50MG |

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |

524704-33-4 | 95% | 50MG |

$129 | 2023-06-30 |

2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

524704-33-4 (2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:524704-33-4)2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione

清らかである:99%

はかる:1g

価格 ($):315.0